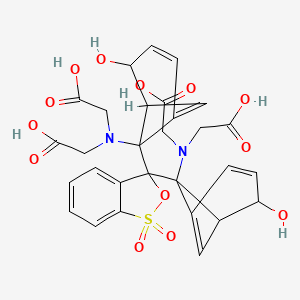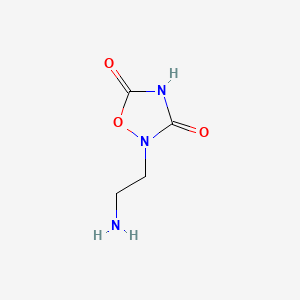![molecular formula C24H17N5O3S2 B1226561 2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Directing Group for C-H Amination
The compound 2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide demonstrates potential as a directing group in promoting C-H amination mediated by cupric acetate. This application is significant in the context of organic synthesis, particularly in the functionalization of benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).
Reactivity in Organic Synthesis
The reactivity of the compound in organic synthesis is notable. It serves as a precursor in the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, which can undergo further reactions to produce various derivatives with potential applications in materials science and medicinal chemistry (Aleksandrov et al., 2020).
Role in DNA Interaction and Cytotoxicity Studies
The compound is also a part of the study in DNA interaction and cytotoxicity, particularly in the context of rhenium(I) complexes. These studies are crucial for understanding the biological interactions and potential therapeutic applications of these complexes (Varma et al., 2020).
Antagonistic Activity in Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of the compound show promise as alpha 1-adrenoceptor subtype-selective antagonists. This application is critical in the development of therapeutics for conditions related to urinary tract disorders (Elworthy et al., 1997).
Inhibitors in Cancer Research
The compound's derivatives have been identified as potent and selective inhibitors in cancer research, particularly concerning ataxia telangiectasia mutated (ATM) kinase. This application has significant implications in the development of cancer therapeutics (Degorce et al., 2016).
Role in Organomercury Compound Studies
The compound is involved in the study of organomercury compounds, offering insights into the synthesis, characterization, and potential applications of these compounds in various industrial and research settings (Black et al., 1993).
Phosphodiesterase 10A Inhibitors
It is instrumental in the design and synthesis of novel phosphodiesterase 10A (PDE10A) inhibitors, which have implications in neurological and psychiatric disorder treatments (Hamaguchi et al., 2014).
Antiallergic Agents
This compound is part of a new series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are being investigated as potential antiallergic agents. These studies contribute to the development of new therapeutic agents for allergy treatments (Honma et al., 1983).
Propriétés
Nom du produit |
2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H17N5O3S2 |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
2-pyridin-4-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H17N5O3S2/c30-23(27-17-5-7-18(8-6-17)34(31,32)29-24-26-13-14-33-24)20-15-22(16-9-11-25-12-10-16)28-21-4-2-1-3-19(20)21/h1-15H,(H,26,29)(H,27,30) |
Clé InChI |
VBLSKDCBYBLTKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



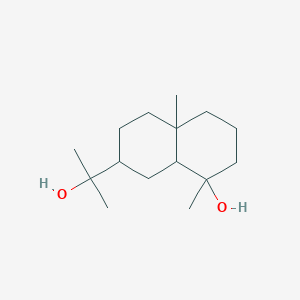
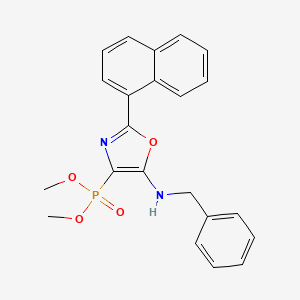
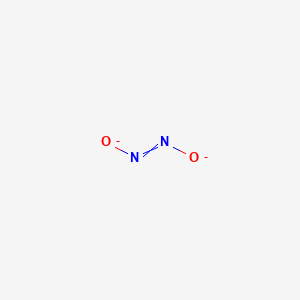

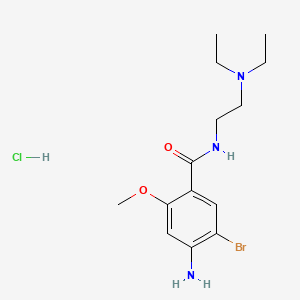
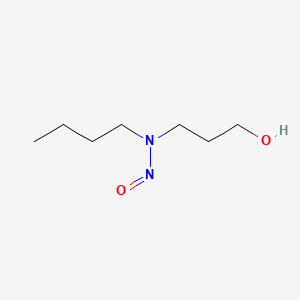
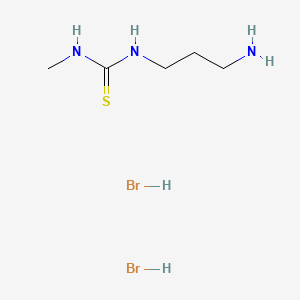
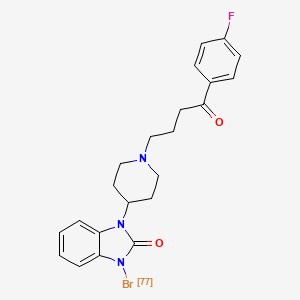
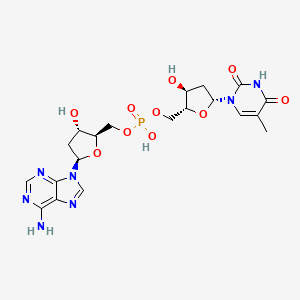
![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)
